molecular formula C8H20Cl2N2 B1425568 N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride CAS No. 901586-29-6

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride

Cat. No.: B1425568
CAS No.: 901586-29-6
M. Wt: 215.16 g/mol
InChI Key: NQLBVHCGFWPQHQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary studies suggest that it may exhibit stimulant properties, making it relevant in the development of therapeutic agents for neurological disorders.

Case Study: A study assessed the behavioral effects of N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride in animal models, revealing significant alterations in cognitive functions and mood regulation. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.

Organic Synthesis

The compound is utilized in various synthetic pathways due to its unique molecular structure, which facilitates reactions involving amines and pyrrolidines. It serves as a building block for more complex organic molecules.

Synthesis Example:
The synthesis typically involves several steps, including:

  • Step 1: Formation of the pyrrolidine ring.
  • Step 2: Alkylation with propanamine derivatives.

Industrial methods may optimize these steps using continuous flow reactors to enhance yield and efficiency.

Interaction Studies

Research indicates that this compound interacts with various receptors associated with neurotransmitter systems. These interactions could provide insights into its stimulant properties and potential applications in combination therapies.

Mechanism of Action

The mechanism of action of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, also known as a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to various neurotransmitter systems and has been investigated for its pharmacological properties, particularly in neurology and pharmacology.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring, which enhances its binding affinity to various biological targets. The synthesis typically involves several steps that can be optimized using continuous flow reactors to improve yield and efficiency. Understanding the synthesis pathway is crucial for applications in medicinal chemistry and drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential stimulant properties, making it a candidate for therapeutic agents aimed at neurological disorders.

Key Biological Activities

  • Neurological Effects :
    • Studies have shown that this compound may influence behavior and cognitive functions, suggesting its role as a central nervous system (CNS) stimulant.
    • Its interaction with dopamine receptors indicates potential applications in treating conditions like ADHD or depression.
  • Binding Affinity :
    • The structural features of the compound allow it to interact with specific enzymes and receptors, modulating various biological pathways. This is supported by binding assays that demonstrate its affinity for neurotransmitter receptors.
  • Therapeutic Potential :
    • Investigations have highlighted the compound's potential in therapeutic settings, particularly in neurology. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into treatment options for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Neurotransmitter Modulation

A study focusing on the effects of this compound on neurotransmitter release demonstrated that it could significantly enhance dopamine release in vitro. This finding supports its potential use as a stimulant agent.

Case Study 2: Cognitive Function

In behavioral assessments, subjects administered with the compound showed improved cognitive performance compared to control groups. These results suggest a positive impact on learning and memory processes.

Data Tables

Study Focus Findings
Study 1Neurotransmitter ReleaseEnhanced dopamine release observed in vitro
Study 2Cognitive FunctionImproved performance in memory tasks compared to controls

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Agonism : The compound acts as an agonist at specific neurotransmitter receptors, leading to increased signaling pathways associated with mood enhancement and cognitive function.
  • Enzyme Interaction : It may also inhibit or activate certain enzymes involved in neurotransmitter synthesis or breakdown, further influencing its biological activity.

Properties

IUPAC Name

N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLBVHCGFWPQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)N1CCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716627
Record name N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-29-6
Record name N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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